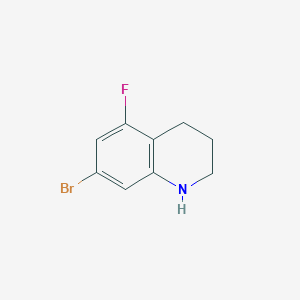![molecular formula C10H11N3O2 B12279581 ethyl5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12279581.png)
ethyl5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is known for its potential applications in medicinal chemistry, particularly as an inhibitor of various biological targets. Its unique structure, which includes a pyrrole ring fused to a pyridine ring, makes it an interesting subject for chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions to form the pyrrolopyridine core. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted esters, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of enzymes and receptors involved in various biological processes.
Medicine: It has shown promise as a lead compound for the development of new drugs targeting cancer, inflammation, and infectious diseases.
Industry: The compound is used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with receptors on the cell surface, modulating signal transduction pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparaison Avec Des Composés Similaires
Ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can be compared with other similar compounds such as:
Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core but differ in their substituents and biological activities.
Pyrrolopyrazine derivatives: These compounds have a similar fused ring structure but contain a pyrazine ring instead of a pyridine ring.
The uniqueness of ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate lies in its specific substitution pattern and its potential as a versatile scaffold for drug development.
Propriétés
Formule moléculaire |
C10H11N3O2 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)8-5-7-6(12-8)3-4-9(11)13-7/h3-5,12H,2H2,1H3,(H2,11,13) |
Clé InChI |
OAJJMLMPCJNQJF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(N1)C=CC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol](/img/structure/B12279512.png)

![(3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-nitroso-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid](/img/structure/B12279519.png)

![2-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12279538.png)
![(2S)-2-aMino-6-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonylaMino)hexanoic acid](/img/structure/B12279539.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B12279541.png)
![5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene](/img/structure/B12279548.png)


![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-3-carboxamide](/img/structure/B12279562.png)
![7-fluoro-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12279568.png)

